molecular formula C10H13N5O5 B12921333 6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one

6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one

Cat. No.: B12921333
M. Wt: 283.24 g/mol
InChI Key: KFQPBOAPXUWGME-GUJHRGIASA-N
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Description

6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one is a complex organic compound with significant potential in various scientific fields. This compound features a triazolopyridine core linked to a sugar moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce new functional groups like halides or alkyl groups .

Scientific Research Applications

6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one stands out due to its unique triazolopyridine core and sugar moiety, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

IUPAC Name

6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one

InChI

InChI=1S/C10H13N5O5/c11-5-1-3-6(9(19)12-5)13-14-15(3)10-8(18)7(17)4(2-16)20-10/h1,4,7-8,10,16-18H,2H2,(H3,11,12,19)/t4-,7-,8-,10-/m1/s1

InChI Key

KFQPBOAPXUWGME-GUJHRGIASA-N

Isomeric SMILES

C1=C(NC(=O)C2=C1N(N=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C1=C(NC(=O)C2=C1N(N=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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